molecular formula C18H17NO2 B1468254 (3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one CAS No. 1353553-33-9

(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one

Cat. No. B1468254
CAS RN: 1353553-33-9
M. Wt: 279.3 g/mol
InChI Key: DKQMLBIEOBOMDP-ATNAJCNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one, commonly referred to as (3R)-DTPO, is a novel heterocyclic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. The structure of (3R)-DTPO consists of a six-membered ring with two nitrogen atoms, two oxygen atoms, and two phenyl rings. This compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Furthermore, (3R)-DTPO has been found to be non-toxic, making it an attractive candidate for further research and development.

Scientific Research Applications

((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. The compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These properties make ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO an attractive target for further research and development. In addition, ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO has been found to be non-toxic, making it an attractive candidate for further research and development.

Mechanism of Action

The mechanism of action of ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO is not fully understood at this time. However, some studies have suggested that the compound may act as an antioxidant by scavenging free radicals. Additionally, ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory molecules such as cytokines and chemokines. Finally, ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO may act as an anti-cancer agent by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO are not yet fully understood. However, some studies have suggested that the compound may have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO has been found to be non-toxic, making it an attractive candidate for further research and development.

Advantages and Limitations for Lab Experiments

The advantages of using ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, the exact mechanism of action of ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO is not yet fully understood and further research is needed to elucidate its effects.

Future Directions

Given the potential applications of ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO in the fields of organic synthesis, medicinal chemistry, and biochemistry, there are numerous potential future directions for research. These include further studies to elucidate the exact mechanism of action of ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO, as well as the development of novel synthetic pathways for the synthesis of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO, such as its anti-inflammatory, anti-cancer, and antioxidant properties. Finally, studies are needed to investigate the potential toxicity of ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO and its potential interactions with other compounds.

properties

IUPAC Name

(3R)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-17-11-12-18(15-9-5-2-6-10-15)19(17)16(13-21-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQMLBIEOBOMDP-ATNAJCNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(N(C1=O)[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Reactant of Route 2
(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Reactant of Route 3
(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Reactant of Route 4
(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Reactant of Route 5
(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Reactant of Route 6
(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one

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